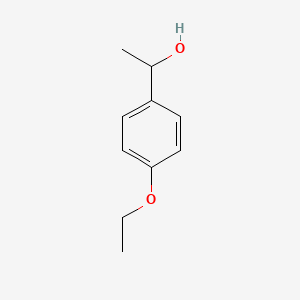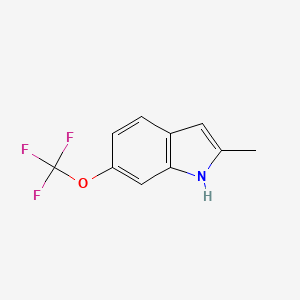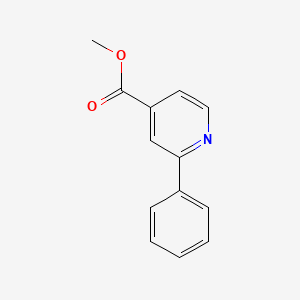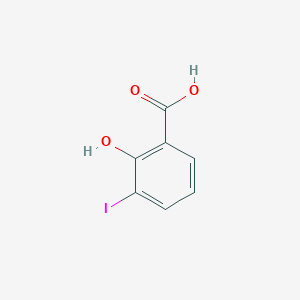
2,3,4,5-Tetramethylaniline
Vue d'ensemble
Description
2,3,4,5-Tetramethylaniline is an industrial-grade chemical with the CAS No.: 2217-45-0 . It has a molecular formula of C10H15N and a molecular weight of 149.237 . It is produced by CHEMLYTE SOLUTIONS CO., LTD .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetramethylaniline involves a multi-step reaction with 2 steps . The first step involves concentrated H2SO4, chloroform, and HNO3 at 0 °C . The second step involves tin, aqueous hydrochloric acid, and acetic acid .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetramethylaniline is represented by the InChIKey: JUNBHJRQUYYYBX-UHFFFAOYSA-N . The exact mass of the molecule is 149.12000 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-Tetramethylaniline include a density of 0.9285 (estimate) and a melting point of 69°C . It also has a PSA of 26 and an XLogP3 of 3.08360 .
Applications De Recherche Scientifique
Oxidation Studies
2,3,4,5-Tetramethylaniline, among other similar compounds, has been studied for its oxidation by the peroxidase system. This research provides insights into the mechanism of peroxidase action, highlighting the role of tetramethylaniline in biochemical processes and its potential use in enzymatic studies (Baker & Saunders, 1974).
Influence on Electronic Properties
The synthesis of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene, a related compound, demonstrates how the modification of a molecule's structure, such as adding dimethylsilyl groups, can significantly affect its electronic properties. This research offers potential applications in materials science, particularly in the development of novel electronic materials (Kyushin, Matsuura & Matsumoto, 2006).
Environmental Bioremediation
Research on the dehalogenation of chloroanilines, including 2,3,4,5-tetramethylaniline, by microorganisms in methanogenic aquifers suggests a potential application in environmental bioremediation. This study highlights how these compounds can be biologically processed in polluted environments, offering a method for cleaning up chemical contaminants (Kuhn & Suflita, 1989).
Solubility and Thermodynamics
The solubility of 2,3,4,5-tetrabromothiophene in various solvents has been studied, providing valuable data for the re-crystallization process of similar compounds. This research is essential for understanding the thermodynamic properties and solubility behavior of tetramethylaniline derivatives in different solvents, which is crucial for their application in chemical synthesis and materials processing (Wang et al., 2012).
Molecular Synthesis
The synthesis of 2,3,4,5-tetramethylaniline derivatives has been explored for its use in creating various chemical structures. For example, the synthesis of a nickel(II)-Schiff base complex showcases the chemical versatility of tetramethylaniline derivatives and their potential in the field of coordination chemistry and molecular synthesis (Ourari et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2,3,4,5-tetramethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNBHJRQUYYYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511318 | |
| Record name | 2,3,4,5-Tetramethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetramethylaniline | |
CAS RN |
2217-45-0 | |
| Record name | 2,3,4,5-Tetramethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1610698.png)











